molecular formula C7H10BrN3O3 B8326550 1-(5-(Bromomethyl)-3-nitro-1H-pyrazol-1-yl)propan-2-ol

1-(5-(Bromomethyl)-3-nitro-1H-pyrazol-1-yl)propan-2-ol

Cat. No.: B8326550
M. Wt: 264.08 g/mol
InChI Key: XYHYAOQHNCKZEC-UHFFFAOYSA-N
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Description

1-(5-(Bromomethyl)-3-nitro-1H-pyrazol-1-yl)propan-2-ol is a useful research compound. Its molecular formula is C7H10BrN3O3 and its molecular weight is 264.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H10BrN3O3

Molecular Weight

264.08 g/mol

IUPAC Name

1-[5-(bromomethyl)-3-nitropyrazol-1-yl]propan-2-ol

InChI

InChI=1S/C7H10BrN3O3/c1-5(12)4-10-6(3-8)2-7(9-10)11(13)14/h2,5,12H,3-4H2,1H3

InChI Key

XYHYAOQHNCKZEC-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C(=CC(=N1)[N+](=O)[O-])CBr)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 250a (4.0 g, 20.0 mmol) in chloroform (100 mL) cooled at 0° C. was added the solution of POBr3 (22.9 g, 80 mmol) in chloroform (20 mL) over 30 minutes while maintaining the internal temperature below 5° C. The reaction mixture was warmed to 50° C. and stirred at this temperature for 3 h. It was then cooled to 0° C. and quenched with water. The organic layer was separated and evaporated under reduced pressure. The residue was purified by silica-gel column chromatography eluting with 30:1 dichloromethane/methanol to afford 250b (3.3 g, 62%) as yellow solid. MS-ESI: [M+H]+ 264.1
Name
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
22.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Yield
62%

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